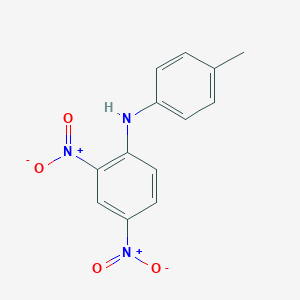

N-(4-Methylphenyl)-2,4-dinitroaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-methylphenyl)-2,4-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c1-9-2-4-10(5-3-9)14-12-7-6-11(15(17)18)8-13(12)16(19)20/h2-8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXMAPTUJXBOFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40908319 | |

| Record name | N-(4-Methylphenyl)-2,4-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033-01-8 | |

| Record name | NSC83167 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Methylphenyl)-2,4-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DINITRO-4'-METHYLDIPHENYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Strategies for Carbon-Nitrogen Bond Formation in N-Aryl Aniline (B41778) Systems

The construction of the N-aryl aniline framework in N-(4-Methylphenyl)-2,4-dinitroaniline is primarily achieved through two major synthetic routes. These methods leverage the electronic properties of the precursors to efficiently form the diarylamine linkage.

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of diarylamines like this compound. nih.gov This pathway is particularly effective due to the presence of two strong electron-withdrawing nitro groups (-NO₂) on the benzene (B151609) ring. These groups activate the ring towards nucleophilic attack by stabilizing the negative charge in the intermediate.

The general reaction involves the treatment of an activated aryl halide, typically 1-chloro-2,4-dinitrobenzene (B32670) or 1-fluoro-2,4-dinitrobenzene, with 4-methylaniline (p-toluidine). The amine acts as the nucleophile, attacking the carbon atom bearing the leaving group. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct.

The choice of leaving group on the dinitrophenyl ring can influence reaction rates, with fluoride (B91410) generally being a better leaving group than chloride in SNAr reactions. imperial.ac.uk Solvent selection is also critical, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) often accelerating the reaction compared to protic solvents. researchgate.net

| Leaving Group | Aryl Halide Precursor | Typical Reaction Conditions | Relative Reactivity | Reference |

|---|---|---|---|---|

| Fluorine (-F) | 1-Fluoro-2,4-dinitrobenzene | p-toluidine (B81030), Base (e.g., K₂CO₃), DMF, 80-100°C | High | imperial.ac.uk |

| Chlorine (-Cl) | 1-Chloro-2,4-dinitrobenzene | p-toluidine, Base (e.g., NaHCO₃), Ethanol, Reflux | Moderate | researchgate.net |

While SNAr is highly effective for activated substrates, transition metal-catalyzed cross-coupling reactions provide a versatile alternative for C-N bond formation. These methods are indispensable for less reactive aryl halides.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. In the context of synthesizing this compound, it would involve the reaction of 1-halo-2,4-dinitrobenzene with p-toluidine in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., X-Phos), and a base (e.g., KOt-Bu). beilstein-journals.org The presence of electron-withdrawing nitro groups on the aryl halide has been shown to be advantageous, often leading to high yields. beilstein-journals.org Microwave irradiation can also be employed to significantly reduce reaction times. beilstein-journals.org

Ullmann Condensation: A classical copper-catalyzed method, the Ullmann condensation, can also be used to synthesize diarylamines. wikipedia.orgorganic-chemistry.org The traditional Ullmann reaction requires harsh conditions, including high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts with ligands such as diamines or phenanthroline, allowing the reaction to proceed under milder conditions. The reaction couples an aryl halide (1-halo-2,4-dinitrobenzene) with an amine (p-toluidine) using a copper catalyst, often Cu(I) iodide. wikipedia.org

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene (B28343) or Dioxane | 80-110 | beilstein-journals.org |

| Ullmann Condensation | CuI | Phenanthroline | K₂CO₃ or Cs₂CO₃ | DMF or NMP | 120-190 | wikipedia.org |

Precursor Chemistry and Functional Group Interconversion Strategies

The primary precursors for the synthesis of this compound are 1-chloro-2,4-dinitrobenzene and 4-methylaniline (p-toluidine).

1-Chloro-2,4-dinitrobenzene : This key intermediate is industrially prepared through the dinitration of chlorobenzene. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid. The chlorine atom directs the incoming nitro groups primarily to the ortho and para positions.

4-Methylaniline (p-toluidine) : This is a widely available commodity chemical, typically produced by the nitration of toluene to yield p-nitrotoluene, followed by the reduction of the nitro group to an amine. Common reduction methods include catalytic hydrogenation or using metals like iron or tin in acidic conditions.

An alternative, though less common, synthetic strategy involves functional group interconversion on a pre-formed diarylamine skeleton. For instance, the direct dinitration of 4-methyldiphenylamine (B188801) could theoretically yield the target compound. However, this approach often suffers from a lack of regioselectivity and can lead to the formation of multiple isomers and over-nitrated byproducts, complicating purification. libretexts.org

Mechanistic Investigations of Reaction Pathways

Understanding the underlying mechanisms of these synthetic routes is crucial for their optimization.

SNAr Mechanism : The nucleophilic aromatic substitution proceeds via a two-step addition-elimination mechanism.

Addition Step : The nucleophile (p-toluidine) attacks the electrophilic carbon of the 1-halo-2,4-dinitrobenzene that bears the leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netresearchgate.net The negative charge of this complex is delocalized across the aromatic ring and, importantly, onto the oxygen atoms of the ortho and para nitro groups, which provides significant stabilization. The formation of this intermediate is typically the rate-determining step. researchgate.net

Elimination Step : The aromaticity of the ring is restored by the departure of the leaving group (e.g., Cl⁻), resulting in the final product, this compound.

Transition Metal-Catalyzed Mechanisms :

Buchwald-Hartwig Amination : The catalytic cycle generally involves three main stages:

Oxidative Addition : The palladium(0) catalyst reacts with the aryl halide (1-halo-2,4-dinitrobenzene), inserting into the carbon-halogen bond to form a palladium(II) complex.

Amine Coordination and Deprotonation : The amine (p-toluidine) coordinates to the palladium(II) center, and the base removes a proton from the amine to form an amido complex.

Reductive Elimination : The diarylamine product is formed by the reductive elimination from the palladium(II) complex, regenerating the active palladium(0) catalyst.

Ullmann Condensation : The mechanism of the Ullmann reaction is less universally agreed upon but is thought to involve copper(I) species. organic-chemistry.org A plausible pathway includes the formation of a copper(I) amide from p-toluidine. This species then undergoes a reaction with the aryl halide, possibly through an oxidative addition/reductive elimination sequence involving a copper(III) intermediate, to form the C-N bond. organic-chemistry.org

Optimization of Synthetic Yield and Process Efficiency

Optimizing the synthesis of this compound involves the careful selection of reaction parameters to maximize yield and minimize reaction times and byproducts.

For SNAr Reactions :

Leaving Group : As noted, fluoride is more reactive than chloride, which can lead to higher yields or allow for milder reaction conditions. imperial.ac.uk

Solvent : The use of polar aprotic solvents (DMF, DMSO) can significantly increase reaction rates compared to protic solvents by effectively solvating the cation of the base without hydrogen-bonding to the nucleophile. researchgate.net

Base : The choice and stoichiometry of the base are important. A suitable base (e.g., K₂CO₃, NaHCO₃, Et₃N) is required to neutralize the acid formed during the reaction, driving it to completion. Excessively strong bases might lead to side reactions.

Temperature : Increasing the temperature generally accelerates the reaction, but can also promote the formation of impurities. The optimal temperature is a balance between reaction rate and selectivity.

For Transition Metal-Catalyzed Reactions :

Ligand Selection : In palladium-catalyzed reactions, the choice of phosphine ligand is paramount. Bulky, electron-rich ligands like X-Phos or BrettPhos are often effective in promoting the oxidative addition and reductive elimination steps, leading to higher efficiency. researchgate.net

Catalyst Loading : Minimizing the amount of expensive palladium or copper catalyst is crucial for process efficiency. Optimization studies aim to find the lowest possible catalyst loading that still provides a high yield in a reasonable time.

Base : The strength of the base can be critical. Strong, non-nucleophilic bases like sodium or potassium tert-butoxide are often required for the deprotonation of the amine in the Buchwald-Hartwig cycle. beilstein-journals.org

Research has shown that for electron-deficient aryl halides, such as 1-chloro-2,4-dinitrobenzene, the SNAr pathway is often highly efficient and cost-effective, potentially making it the preferred industrial method over more complex and expensive transition metal-catalyzed systems. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for mapping the chemical structure of a molecule by probing the magnetic properties of its atomic nuclei. Through the analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra, a detailed picture of the molecular framework of N-(4-Methylphenyl)-2,4-dinitroaniline has been assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz instrument, reveals distinct signals corresponding to the different types of protons present in the molecule.

A singlet observed at 9.68 ppm is attributed to the amine proton (NH). The downfield shift of this signal is indicative of the electron-withdrawing nature of the dinitrophenyl ring, which deshields the amine proton.

The aromatic protons of the dinitrophenyl ring appear as a doublet at 8.83 ppm with a coupling constant of J = 2.8 Hz, and a doublet of doublets at 8.20 ppm with coupling constants of J = 9.6 and 2.8 Hz. These signals correspond to the protons in a meta and ortho/para relationship to the nitro groups, respectively.

The protons of the 4-methylphenyl (p-tolyl) group are observed as two doublets at 7.30 ppm and 7.21 ppm, both with a coupling constant of J = 8.4 Hz. This pattern is characteristic of a para-substituted benzene (B151609) ring. Another doublet at 6.98 ppm with a coupling constant of J = 9.6 Hz is also assigned to a proton on the dinitrophenyl ring.

Finally, a sharp singlet at 2.40 ppm corresponds to the three protons of the methyl (CH₃) group attached to the p-tolyl ring.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 9.68 | s | - | 1H | NH |

| 8.83 | d | 2.8 | 1H | Ar-H (dinitrophenyl) |

| 8.20 | dd | 9.6, 2.8 | 1H | Ar-H (dinitrophenyl) |

| 7.30 | d | 8.4 | 2H | Ar-H (p-tolyl) |

| 7.21 | d | 8.4 | 2H | Ar-H (p-tolyl) |

| 6.98 | d | 9.6 | 1H | Ar-H (dinitrophenyl) |

| 2.40 | s | - | 3H | CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Elucidation of Molecular Connectivity and Aromatic Ring Environments

The combined analysis of ¹H NMR data provides unambiguous evidence for the connectivity of the this compound molecule. The presence of the NH proton signal and its correlation with the aromatic signals confirms the linkage between the p-tolyl and dinitrophenyl moieties through a secondary amine bridge. The distinct sets of signals for the two aromatic rings, with their characteristic splitting patterns and integration values, clearly define the substitution patterns on each ring. The coupling constants observed in the ¹H NMR spectrum are instrumental in determining the relative positions of the protons on the aromatic rings, thus solidifying the structural assignment.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy provides valuable insights into the functional groups present in a molecule and their bonding arrangements. While specific experimental FT-IR and Raman spectra for this compound are not extensively documented, the characteristic vibrational modes can be inferred from the analysis of related compounds.

Identification of Characteristic Functional Group Vibrations

The FT-IR and Raman spectra of this compound are expected to be dominated by vibrations associated with the N-H, C-H, C=C, C-N, and NO₂ functional groups.

N-H Stretching: A characteristic absorption band for the N-H stretching vibration of the secondary amine is expected in the region of 3300-3500 cm⁻¹.

Aromatic C-H Stretching: Multiple weak to medium bands in the 3000-3100 cm⁻¹ region would correspond to the C-H stretching vibrations of the two aromatic rings.

Aliphatic C-H Stretching: The C-H stretching vibrations of the methyl group are anticipated to appear in the 2850-3000 cm⁻¹ range.

NO₂ Stretching: Strong asymmetric and symmetric stretching vibrations of the nitro groups are characteristic and are expected to be observed in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

Aromatic C=C Stretching: Several bands of varying intensity in the 1400-1600 cm⁻¹ region would be attributable to the C=C stretching vibrations within the aromatic rings.

C-N Stretching: The C-N stretching vibrations are expected to appear in the 1250-1360 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Asymmetric NO₂ Stretch | 1500 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1335 - 1385 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Variable |

| C-N Stretch | 1250 - 1360 | Medium |

Comparative Analysis of Experimental and Predicted Vibrational Modes

A thorough analysis would involve a comparison of experimentally obtained FT-IR and Raman spectra with theoretical vibrational frequencies calculated using computational methods such as Density Functional Theory (DFT). This comparative approach allows for a more precise assignment of the observed vibrational bands to specific atomic motions within the molecule. Such studies on structurally related nitroaniline derivatives have demonstrated a good correlation between calculated and experimental data, providing a high degree of confidence in the vibrational assignments. This combined experimental and theoretical approach is crucial for a complete understanding of the vibrational dynamics of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption characteristics of this compound are primarily governed by the interplay of the electron-donating p-toluidine (B81030) moiety and the electron-withdrawing dinitrophenyl group. This interaction gives rise to distinct absorption bands in the ultraviolet-visible spectrum, which are indicative of the electronic transitions within the molecule.

Absorption Characteristics and Molar Absorptivity in Solution

The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is expected to be high for the primary absorption band of this compound, likely in the range of 10,000 to 20,000 L·mol⁻¹·cm⁻¹. This high value is characteristic of allowed π→π* and intramolecular charge transfer transitions. The exact position of the absorption maximum (λmax) and the molar absorptivity are expected to show some dependence on the polarity of the solvent, a phenomenon known as solvatochromism.

Table 1: Expected UV-Vis Absorption Characteristics of this compound in Solution

| Solvent | Expected λmax (nm) | Expected Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| Hexane (Non-polar) | ~350-370 | ~12,000-18,000 |

| Ethanol (Polar, Protic) | ~360-380 | ~13,000-19,000 |

| Acetonitrile (B52724) (Polar, Aprotic) | ~355-375 | ~12,500-18,500 |

Note: The data in this table is estimated based on the properties of similar compounds and general spectroscopic principles, as direct experimental values for this compound were not found in the reviewed literature.

Analysis of Electronic Structure and Charge Transfer Transitions

The electronic structure of this compound is characterized by a significant degree of electronic communication between the donor (4-methylphenylamino group) and the acceptor (2,4-dinitrophenyl group). This donor-acceptor arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation.

The primary electronic transition observed in the UV-Vis spectrum is attributed to a significant charge transfer from the highest occupied molecular orbital (HOMO), which is predominantly localized on the electron-rich p-toluidine moiety, to the lowest unoccupied molecular orbital (LUMO), which is mainly centered on the electron-deficient dinitrophenyl ring. This HOMO→LUMO transition results in a substantial redistribution of electron density in the excited state, leading to a more polar excited state compared to the ground state.

Theoretical studies on similar nitroaniline derivatives have shown that the first intense band in their electronic spectra is a result of contributions from both charge-transfer and locally excited configurations. The charge transfer character of this band is a key feature of the electronic structure of such molecules.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound, with the molecular formula C₁₃H₁₁N₃O₄, the expected exact mass can be calculated.

The monoisotopic mass of C₁₃H₁₁N₃O₄ is calculated to be 273.07496 g/mol . An HRMS analysis of a pure sample of this compound would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm) of error. This high level of accuracy provides strong evidence for the correct molecular formula, distinguishing it from other compounds with the same nominal mass. While specific HRMS data for the target compound was not found, this technique remains a crucial step in its definitive characterization.

Single Crystal X-ray Diffraction (SCXRD) and Solid-State Structure Analysis

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound is not available in the Cambridge Structural Database (CSD), the structural features can be predicted based on analyses of analogous molecules.

Determination of Crystal System and Space Group

Based on crystallographic data for structurally related dinitroaniline derivatives, this compound is likely to crystallize in a centrosymmetric space group within either the monoclinic or orthorhombic crystal system. Common space groups for such organic molecules include P2₁/c, C2/c, and Pca2₁. The final determined crystal system and space group would depend on the specific packing arrangement of the molecules in the crystal lattice, which is influenced by intermolecular interactions such as hydrogen bonding and π-π stacking.

Molecular Conformation, Planarity, and Dihedral Angle Analysis

The molecular conformation of this compound in the solid state is expected to be non-planar. The key structural feature is the dihedral angle between the planes of the 4-methylphenyl ring and the 2,4-dinitrophenyl ring. Steric hindrance between the hydrogen atom on the amine and the ortho-nitro group of the dinitrophenyl ring will likely force a significant twist in the molecule.

Analysis of similar structures suggests that the dihedral angle between the two aromatic rings could be in the range of 30° to 60°. The nitro groups themselves are also likely to be slightly twisted out of the plane of the dinitrophenyl ring to minimize steric strain. The planarity of the individual aromatic rings, however, is expected to be largely maintained.

Table 2: Predicted Dihedral Angles in this compound

| Dihedral Angle | Predicted Range (°) |

| C(para-tolyl)-N-C(dinitro)-C(ortho) | 30 - 60 |

| C(ortho)-C(dinitro)-N(nitro)-O | 5 - 20 |

| C(para)-C(dinitro)-N(nitro)-O | 0 - 10 |

Note: These are predicted values based on the analysis of similar molecular structures found in the crystallographic literature.

The precise bond lengths and angles, as well as the details of intermolecular interactions, would be definitively determined by a successful single crystal X-ray diffraction study.

Unit Cell Parameters and Crystal Packing Motifs

Similarly, a thorough search did not yield published crystallographic data detailing the unit cell parameters (a, b, c, α, β, γ) and crystal packing motifs for this compound. This information is derived from single-crystal X-ray diffraction analysis, and it appears that such a study has not been reported for this compound in the accessible literature.

Therefore, a data table of the unit cell parameters and a description of the crystal packing motifs cannot be provided.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT) and Hartree-Fock (HF) Methods

Quantum chemical calculations are fundamental to understanding the molecular properties of N-(4-Methylphenyl)-2,4-dinitroaniline. Two of the most widely employed methods for this purpose are Hartree-Fock (HF) and Density Functional Theory (DFT). The HF method approximates the many-electron wavefunction as a single Slater determinant, providing a foundational, albeit less accurate, understanding of the electronic structure.

DFT, on the other hand, has become the workhorse of modern computational chemistry. It is based on the principle that the energy of a molecule can be determined from its electron density. By using various functionals, such as B3LYP, DFT methods can achieve a high degree of accuracy in predicting molecular properties, often comparable to more computationally expensive methods, making them ideal for studying complex molecules like this compound.

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process involves calculating the molecular energy at various geometries and finding the structure with the minimum energy. For this compound, this involves determining the bond lengths, bond angles, and dihedral (torsional) angles that result in the lowest energy state.

Disclaimer: The following data is illustrative and represents typical values for a molecule of this class, as specific computational data for this compound is not available in published literature. The purpose is to demonstrate the format and type of data obtained from such calculations.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311G(d,p) level)

| Parameter | Bond Length (Å) / Bond Angle (°) / Dihedral Angle (°) |

|---|---|

| Bond Lengths (Å) | |

| C-N (Amine Bridge) | 1.395 |

| N-H (Amine) | 1.012 |

| C-NO₂ (ortho) | 1.480 |

| C-NO₂ (para) | 1.475 |

| C-C (Aromatic) | 1.385 - 1.410 |

| C-CH₃ | 1.510 |

| Bond Angles (°) | |

| C-N-C (Amine Bridge) | 128.5 |

| O-N-O (ortho Nitro) | 124.0 |

| O-N-O (para Nitro) | 124.5 |

| Dihedral Angle (°) |

Vibrational Frequency Calculations and Spectroscopic Prediction

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By analyzing the computed vibrational modes, each peak in an experimental spectrum can be assigned to a specific motion of the atoms, such as C-H stretching, N-O stretching of the nitro groups, or aromatic ring deformations.

These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure. A scaling factor is often applied to the calculated frequencies to correct for approximations in the computational methods and to improve agreement with experimental data.

Disclaimer: The following data is illustrative and represents typical values for a molecule of this class.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(N-H) | 3350 | Amine N-H stretch |

| ν(C-H) aromatic | 3100 - 3050 | Aromatic C-H stretch |

| ν(C-H) methyl | 2980 - 2920 | Methyl C-H stretch |

| νas(NO₂) | 1540 | Asymmetric NO₂ stretch |

| νs(NO₂) | 1355 | Symmetric NO₂ stretch |

| ν(C=C) aromatic | 1600 - 1450 | Aromatic ring C=C stretch |

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its reactivity, optical properties, and intermolecular interactions. Electronic structure analysis provides a detailed picture of this arrangement.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gap Determination

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital to which an electron is most likely to be accepted (electrophilic character).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. For this compound, the electron-withdrawing nitro groups are expected to lower the energy of the LUMO, leading to a relatively small energy gap and indicating potential for charge-transfer interactions.

Disclaimer: The following data is illustrative and represents typical values for a molecule of this class.

Table 3: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -3.20 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electron-rich and electron-deficient regions of a molecule. It plots the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-deficient, susceptible to nucleophilic attack). Green and yellow represent intermediate or near-zero potential.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the two nitro groups, making them sites for electrophilic interaction. The hydrogen atom of the amine group would likely exhibit a positive potential (blue), indicating its susceptibility to nucleophilic attack or its role as a hydrogen bond donor.

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and charge distribution within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons.

Disclaimer: The following data is illustrative and represents typical values for a molecule of this class.

Table 4: Illustrative NBO Analysis - Second-Order Perturbation Theory for Key Intramolecular Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(N) amine | π*(C-C) dinitro ring | 45.2 |

| π(C-C) methyl ring | π*(C-C) dinitro ring | 15.5 |

Analysis of Molecular Dipole Moments and Polarizability

The molecular dipole moment and polarizability are fundamental electronic properties that govern a molecule's response to an external electric field and are crucial in understanding its intermolecular interactions and nonlinear optical (NLO) properties. The dipole moment arises from an uneven distribution of electron density within the molecule, while polarizability describes the ease with which the electron cloud can be distorted by an electric field. For molecules like this compound, which possess both electron-donating (the methylphenyl group) and electron-withdrawing (the dinitrophenyl group) moieties, a significant dipole moment is expected.

While specific computational studies detailing the dipole moment and polarizability of this compound are not extensively available in the public domain, density functional theory (DFT) calculations are a common method to predict these properties. For analogous molecules, these calculations typically involve geometry optimization followed by the application of a chosen functional and basis set to determine the electronic distribution and response to an electric field. It is well-established that the presence of strong donor and acceptor groups connected through a π-conjugated system can lead to enhanced polarizability and hyperpolarizability, which are key indicators of a material's potential for NLO applications.

Table 1: Representative Calculated Dipole Moments and Polarizabilities for Similar Nitroaniline Derivatives

| Compound | Dipole Moment (Debye) | Polarizability (a.u.) | Computational Method |

| 2-Nitroaniline | ~5.0 | ~80 | DFT/B3LYP/6-31G(d,p) |

| 4-Nitroaniline | ~6.9 | ~85 | DFT/B3LYP/6-31G(d,p) |

| 2,4-Dinitrodiphenylamine | Not Available | Not Available | - |

Note: The data in this table is illustrative for similar compounds and not the specific values for this compound, as dedicated computational results for this molecule were not found in the reviewed literature. The values can vary depending on the computational method and basis set used.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify and analyze the nature and extent of different intermolecular contacts.

For this compound, also known as 4′-methyl-2,4-dinitrodiphenylamine, a study of its two polymorphic forms (a non-centrosymmetric orthorhombic form and a centrosymmetric triclinic form) has shed light on its crystal packing and intermolecular interactions. mdpi.com In both polymorphs, a recurring supramolecular synthon is observed, which is a dimer formed through N-H···O, O···O, and C-H···O interactions. mdpi.com

Table 2: Expected Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Intermolecular Contact | Expected Percentage Contribution |

| H···H | High |

| C···H/H···C | Significant |

| O···H/H···O | Significant |

| N···H/H···N | Moderate |

| C···C | Low |

| N···O/O···N | Low |

Note: This table represents expected contributions based on the known crystal structure and typical interactions in similar organic molecules. Precise percentages would be obtained from a detailed computational analysis of the crystallographic information file (CIF) for this compound.

The analysis of the polymorphic forms of this compound revealed that despite having the same types of bonding interactions in their supramolecular synthons, the conformations of these synthons differ. mdpi.com This highlights the conformational flexibility of the molecule, which in turn governs the formation of different crystal polymorphs. mdpi.com The study also pointed out the presence of infinite π-stacks that are connected by these supramolecular synthons. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to investigate the electronic excited states of molecules. mdpi.com It is widely employed to predict UV-Vis absorption spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions. mdpi.com This analysis provides valuable information about the nature of the transitions, such as whether they are localized excitations or involve intramolecular charge transfer (ICT).

For this compound, a TD-DFT study would be expected to reveal significant ICT character in its low-energy electronic transitions. This is due to the presence of the electron-donating 4-methylphenyl group and the electron-withdrawing 2,4-dinitrophenyl moiety. The highest occupied molecular orbital (HOMO) would likely be localized on the electron-rich methylphenyl ring, while the lowest unoccupied molecular orbital (LUMO) would be concentrated on the electron-deficient dinitrophenyl ring. An electronic transition from the HOMO to the LUMO would therefore correspond to a transfer of electron density from the donor to the acceptor part of the molecule.

Table 3: Illustrative TD-DFT Data for a Hypothetical Analysis of this compound

| Transition | λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contributions |

| S0 → S1 | ~400-450 | ~2.75-3.10 | > 0.1 | HOMO → LUMO (ICT) |

| S0 → S2 | ~300-350 | ~3.54-4.13 | Variable | HOMO-1 → LUMO, HOMO → LUMO+1 |

Note: This table is a hypothetical representation of the expected results from a TD-DFT calculation on this compound, based on the behavior of similar donor-acceptor molecules. The actual values would depend on the chosen functional, basis set, and solvent model.

The predicted UV-Vis spectrum would likely show a strong absorption band in the visible or near-UV region, corresponding to the ICT transition. The position and intensity of this band would be sensitive to the solvent polarity, with more polar solvents generally causing a red-shift (bathochromic shift) of the absorption maximum for such ICT bands.

Reactivity and Degradation Mechanisms of Dinitroaniline Compounds

Pathways of Chemical Transformation and Functional Group Modifications

The chemical versatility of N-(4-Methylphenyl)-2,4-dinitroaniline is largely dictated by its electron-deficient aromatic ring and the reactive nitro functional groups. These features allow for a range of chemical transformations, primarily centered on the reduction of the nitro groups and nucleophilic substitution reactions.

Selective Reduction of Nitro Groups

The reduction of the two nitro groups in this compound can be controlled to achieve selective transformation. The nitro group positioned ortho to the amino group (at the 2-position) is generally more susceptible to reduction than the para-substituted nitro group (at the 4-position). This regioselectivity is attributed to intramolecular hydrogen bonding and steric effects. stackexchange.comechemi.com

A variety of reducing agents can be employed for this purpose, with the choice of reagent determining the final product. wikipedia.org Common reagents include sodium sulfide (B99878) or hydrosulfide, which are known for their mild and selective action in reducing one nitro group in polynitroaromatic compounds. stackexchange.comwikipedia.org Catalytic hydrogenation using reagents like Raney nickel or palladium-on-carbon can also be utilized, though controlling the selectivity might be more challenging. wikipedia.org

The primary product of the selective reduction of this compound is N1-(4-methylphenyl)-4-nitrobenzene-1,2-diamine. Further reduction can lead to the formation of N1-(4-methylphenyl)benzene-1,2,4-triamine.

| Reducing Agent | Primary Product | Notes |

|---|---|---|

| Sodium Sulfide (Na₂S) | N1-(4-methylphenyl)-4-nitrobenzene-1,2-diamine | Offers good selectivity for the ortho-nitro group. stackexchange.com |

| Sodium Hydrosulfide (NaSH) | N1-(4-methylphenyl)-4-nitrobenzene-1,2-diamine | Similar to sodium sulfide in selectivity. |

| Iron (Fe) in acidic media | N1-(4-methylphenyl)benzene-1,2,4-triamine | Typically leads to the reduction of both nitro groups. wikipedia.org |

| Catalytic Hydrogenation (e.g., Pd/C) | Mixture of partially and fully reduced products | Reaction conditions can be tuned to favor selectivity. wikipedia.org |

Nucleophilic Aromatic Substitution Reactions at Substituted Positions

The electron-withdrawing nature of the two nitro groups strongly activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). This reaction typically proceeds via the formation of a stable Meisenheimer-type intermediate. researchgate.netresearchgate.netacs.org While there is no readily displaceable leaving group like a halogen on the dinitroaniline ring itself, the principles of SNAr are crucial to understanding its reactivity. In related dinitroaniline compounds, nucleophilic attack is a key reaction pathway. researchgate.netresearchgate.net For instance, the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with amines is a classic example of this type of transformation. youtube.comresearchgate.net

In the case of this compound, while substitution reactions are less common without a suitable leaving group, the high electron deficiency of the ring makes it susceptible to attack by strong nucleophiles under certain conditions.

Thermal Decomposition Processes and Stability Investigations

Dinitroaniline compounds are known to be thermally sensitive, and this compound is expected to follow this trend. chemicalbook.comwikipedia.org Upon heating, these compounds can undergo exothermic decomposition, which can be vigorous. chemicalbook.com Studies on analogous compounds, such as 2,4-dinitroanisole (B92663) (DNAN), provide insights into the potential decomposition pathways. nih.gov

The initial steps in the thermal decomposition of DNAN involve the cleavage of the O–CH₃ bond and the release of NO₂. nih.gov For this compound, the decomposition is likely to be initiated by the cleavage of the C–NO₂ bond, releasing nitrogen oxides. The N-aryl bond may also be susceptible to cleavage at elevated temperatures. The decomposition process is complex and can lead to the formation of a variety of gaseous products and a solid residue. researchgate.net

| Compound | Decomposition Onset Temperature | Key Decomposition Products |

|---|---|---|

| 2,4-Dinitroanisole (DNAN) | ~210°C (483 K) nih.gov | NO₂, NO, CH₂O, 2,4-dinitrophenol (B41442) nih.gov |

| 2,4-Dinitroimidazole (2,4-DNI) | 200 - 247°C researchgate.net | NO, CO₂, CO, N₂, HNCO, H₂O researchgate.net |

| This compound (Expected) | Not specifically determined, but likely in a similar range | NO₂, NO, CO₂, CO, and various aromatic fragments |

Environmental Degradation Pathways and Metabolite Formation

The environmental fate of this compound is of significant interest, particularly due to the widespread use of other dinitroanilines as herbicides. nih.govfrontiersin.orgwikipedia.org The primary routes of environmental degradation are expected to be photodegradation and microbial degradation. nih.govnih.gov

Photodegradation: Dinitroaniline compounds are susceptible to decomposition when exposed to sunlight. cambridge.orgcambridge.org The photodecomposition process can involve the reduction of the nitro groups and dealkylation of the amino group. For this compound, this could lead to the formation of various benzimidazole (B57391) derivatives and other polar metabolites.

Biodegradation: In soil and aquatic environments, microbial activity plays a crucial role in the degradation of dinitroanilines. researchgate.netacs.org The primary pathway for the biodegradation of these compounds is the reduction of the nitro groups to amino groups. researchgate.net This process can occur under both aerobic and anaerobic conditions. For instance, the biodegradation of pendimethalin, a structurally related herbicide, leads to the formation of 6-aminopendimethalin. researchgate.net By analogy, the biodegradation of this compound is expected to yield N1-(4-methylphenyl)-4-nitrobenzene-1,2-diamine and subsequently N1-(4-methylphenyl)benzene-1,2,4-triamine.

The persistence of dinitroanilines in the environment is influenced by factors such as soil type, moisture content, and microbial population. nih.govnih.gov

Reaction Kinetics and Mechanistic Studies

The kinetics of the reactions involving dinitroaniline compounds have been the subject of numerous studies. The rates of nucleophilic aromatic substitution reactions are dependent on the nature of the nucleophile, the solvent, and the specific substituents on the aromatic ring. researchgate.netacs.orgresearchgate.net The formation of the Meisenheimer complex is often the rate-determining step in these reactions. researchgate.net

Kinetic studies on the alkaline hydrolysis of related compounds like 2,4-dinitroanisole (DNAN) have shown that the reaction is first-order with respect to both the nitroaromatic compound and the hydroxide (B78521) ion. acs.org While this compound is not expected to undergo hydrolysis in the same manner, the kinetic principles governing the reactions of electron-deficient aromatic systems are applicable.

The rate of environmental degradation processes, such as biodegradation and photodegradation, can vary significantly. The half-life of dinitroaniline herbicides in soil can range from several weeks to months, depending on the specific compound and environmental conditions. nih.gov

| Reaction Type | Kinetic Order | Influencing Factors |

|---|---|---|

| Nucleophilic Aromatic Substitution | Typically second-order overall acs.org | Nucleophile strength, solvent polarity, leaving group ability researchgate.netresearchgate.net |

| Alkaline Hydrolysis (of related compounds) | Second-order (first-order in substrate and nucleophile) acs.org | pH, temperature acs.org |

| Environmental Degradation | Often follows first-order kinetics | Sunlight intensity, microbial activity, soil properties nih.govnih.gov |

Advanced Applications and Functional Material Development

Analytical Chemistry Methodologies Involving Dinitroaniline Motifs

The detection and quantification of compounds containing the dinitroaniline motif, such as N-(4-Methylphenyl)-2,4-dinitroaniline, are crucial in various fields, including environmental monitoring and industrial quality control. Analytical chemists employ a range of sophisticated techniques to identify and measure these compounds, often at trace levels. These methodologies primarily leverage chromatographic, spectroscopic, and electrochemical principles.

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of dinitroaniline derivatives. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely utilized, often coupled with sensitive detectors.

High-Performance Liquid Chromatography (HPLC): HPLC is a preferred method for non-volatile and thermolabile dinitroaniline compounds. thermofisher.com A common approach involves reversed-phase chromatography. For instance, a study on the determination of nitroaniline and dinitroaniline isomers in wastewater used an Agilent TC-C18 column with a mobile phase of acetonitrile (B52724) and water. nih.gov Detection is typically achieved using an ultraviolet (UV) detector, with wavelengths set to capture the characteristic absorbance of the nitroaniline chromophore. nih.gov Sample preparation is critical, especially in complex matrices like wastewater or soil. Solid-phase extraction (SPE) is frequently employed to pre-concentrate the analytes and remove interfering substances before HPLC analysis. thermofisher.comnih.gov

Table 1: HPLC Parameters for Dinitroaniline Isomer Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Agilent TC-C18 | nih.gov |

| Mobile Phase | Acetonitrile/Water (30/70, v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Temperature | 30°C | nih.gov |

| Detection | UV at 225 nm | nih.gov |

| Sample Preparation | Solid-Phase Extraction (Oasis HLB cartridge) | nih.gov |

Gas Chromatography (GC): For more volatile dinitroaniline compounds, GC is a powerful alternative. It is often paired with highly sensitive detectors like the electron capture detector (ECD), which is particularly responsive to halogenated and nitro-containing compounds, or mass spectrometry (MS) for definitive identification. coresta.org GC-MS and its tandem version, GC-MS/MS, are routinely used for the analysis of dinitroaniline herbicides in various matrices. coresta.org Sample preparation for GC analysis may involve liquid-liquid extraction or dispersive SPE (QuEChERS) to isolate the analytes from the sample matrix. coresta.org

Spectroscopic Methods

Spectroscopic techniques, particularly UV-Vis spectrophotometry, offer a direct and often rapid method for the quantification of dinitroanilines. These compounds are typically bright yellow, a characteristic that stems from the presence of the two nitro groups on the phenyl ring, which makes them amenable to colorimetric and spectrophotometric analysis. coresta.org

Zero-order and derivative UV spectrophotometry have been successfully applied to the identification and determination of dinitroaniline herbicides. nih.govpsu.edu Derivative spectrophotometry can enhance the resolution of overlapping spectral bands, thereby improving selectivity in complex mixtures. The absorbance of the azo dye formed after hydrolysis, diazotization, and coupling of dinitroaniline herbicides can be measured for quantification. researchgate.net For example, the absorbance maximum for the azo dye derived from certain dinitroanilines has been measured at 460 nm. researchgate.net Research has also explored the photocatalytic degradation of 2,4-dinitroaniline (B165453) by monitoring the decrease in its UV-Vis absorption band at 346 nm. researchgate.net

Table 2: Spectrophotometric Analysis of Dinitroaniline Herbicides

| Technique | Analyte Type | Wavelength (λmax) | Detection Limit | Reference |

|---|---|---|---|---|

| Zero-Order UV Spectrophotometry | Benfluralin, Trifluralin, Isopropalin, Oryzalin | - | 1 to 7 µg/mL | nih.gov |

| First-Derivative UV Spectrophotometry | Benfluralin, Trifluralin, Isopropalin, Oryzalin | - | 1 to 7 µg/mL | nih.gov |

| Colorimetry (Azo Dye) | Pendimethalin (hydrolyzed to 2,4-dinitroaniline) | 460 nm | 0.21 µg/mL | researchgate.net |

Electrochemical Sensors

Electrochemical methods represent a rapidly advancing frontier for the detection of nitroaromatic compounds, including dinitroanilines. These methods are attractive due to their potential for high sensitivity, portability, and low cost. The principle of detection relies on the electrochemical reduction of the nitro groups present in the dinitroaniline structure. mdpi.com

Various modified electrodes have been developed to enhance the sensitivity and selectivity of detection. For instance, a glassy carbon electrode (GCE) modified with sphere-like Co2SnO4 has been used as a sensor for 2-nitroaniline, demonstrating strong electrocatalytic activity. rsc.org Similarly, mesoporous SiO2-modified electrodes have shown high sensitivity for the cathodic voltammetric detection of various nitroaromatic compounds down to nanomolar levels, attributed to the strong adsorption of the analytes and the large surface area of the electrode. acs.org Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly employed to investigate the electrochemical behavior and quantify the analytes. rsc.orgnih.gov

Table 3: Performance of Electrochemical Sensors for Nitroaromatic Compounds

| Sensor (Modified Electrode) | Target Analyte | Technique | Linear Range | Detection Limit | Reference |

|---|---|---|---|---|---|

| Co2SnO4/GCE | 2-Nitroaniline | DPV | 0.04 µM to 856.14 µM | 0.062 µM | rsc.org |

| MCM-41/GCE | Trinitrotoluene (TNT), Trinitrobenzene (TNB) | Cathodic Voltammetry | Down to nanomolar levels | - | acs.org |

| Ag-decorated Chitosan/SrSnO3 NC/GCE | 2,6-Dinitrophenol | DPV | 1.5 to 13.5 µM | 0.18 µM | nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-Methylphenyl)-2,4-dinitroaniline, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution. For example, 1,3-dichloro-4,6-dinitrobenzene reacts with 4-methylaniline in a 1:1.1 molar ratio under reflux conditions, yielding >90% product. Solvent choice (e.g., DMF or THF) and temperature control (80–90°C) are critical for minimizing side reactions .

- Optimization : Use excess amine (1.1–1.2 equivalents) and monitor reaction progress via TLC or HPLC. Post-synthesis purification via recrystallization (ethanol/water mixtures) enhances purity .

Q. How can chromatographic techniques be applied to analyze this compound in environmental samples?

- Methodology : Reverse-phase HPLC with UV detection (λ = 254–280 nm) is standard. A C18 column and mobile phase (acetonitrile/water, 70:30 v/v) resolve the compound from matrix interferences. Calibration curves (0.1–100 ppm) show linearity (R² > 0.99) .

- Validation : Spike recovery tests in wastewater samples (80–110%) confirm method accuracy. Limit of detection (LOD) is typically 0.05 ppm .

Q. What are the key physicochemical properties of this compound relevant to handling and storage?

- Data :

- Density: ~1.586 g/cm³

- Melting point: 148–150°C

- Solubility: <0.06 g/L in water (20°C); soluble in polar aprotic solvents (DMF, DMSO) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation) alter the biological activity of this compound derivatives?

- Case Study : Bromination at the 6-position using NBS-DMF or HBr-H₂O₂ increases antiprotozoal activity. The brominated derivative shows 94.5% yield under optimized conditions (80–90°C, 3 h, phase-transfer catalyst) .

- Mechanistic Insight : Halogenation enhances lipophilicity, improving membrane permeability. Computational docking studies suggest halogen bonding with tubulin’s GTP-binding site .

Q. What experimental strategies resolve contradictions in spectroscopic data for polymorphic forms of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) distinguishes polymorphs. For example, monoclinic vs. orthorhombic packing alters NMR splitting patterns (e.g., aromatic proton shifts at δ 7.12–7.32 ppm) .

- Validation : Pair SCXRD with solid-state NMR to correlate crystal structure with spectral anomalies. Thermal analysis (DSC/TGA) confirms polymorph stability .

Q. How does this compound interact with biological targets like tubulin, and what assays validate this interaction?

- Assays :

- In vitro microtubule polymerization inhibition (IC₅₀ ≤ 10 µM) using purified plant tubulin .

- Competitive binding assays with fluorescent colchicine analogs (e.g., BODIPY-colchicine) quantify displacement kinetics .

Q. Can this compound derivatives act as hypoxia-activated prodrugs in cancer therapy?

- Mechanism : Nitro groups undergo enzymatic reduction (e.g., by nitroreductases) in hypoxic tumor microenvironments, generating cytotoxic amines. Derivatives like N-(5-morpholino-2,4-dinitrophenyl)alkanamides show selective toxicity in hypoxia (IC₅₀ = 2–5 µM) .

- In vivo Validation**: Xenograft models (e.g., HCT116 colorectal cancer) demonstrate tumor growth inhibition (50–70%) with minimal systemic toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.